molecular formula C11H14N2 B028044 4,5,6,7-Tetramethyl-1H-benzimidazole CAS No. 106148-67-8

4,5,6,7-Tetramethyl-1H-benzimidazole

Cat. No. B028044
M. Wt: 174.24 g/mol
InChI Key: DNTYIZWXLLFMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,6,7-Tetramethyl-1H-benzimidazole, also known as TMB or tetramethylbenzimidazole, is a heterocyclic organic compound with a molecular formula of C10H12N2. TMB is widely used in scientific research due to its unique properties, including its ability to act as a redox indicator, a catalyst, and a ligand for metal complexes.

Mechanism Of Action

4,5,6,7-Tetramethyl-1H-benzimidazole acts as a redox indicator by undergoing a color change from colorless to blue in the presence of hydrogen peroxide and other oxidants. The mechanism of this reaction involves the oxidation of 4,5,6,7-Tetramethyl-1H-benzimidazole to its blue-colored form, which is accompanied by the reduction of the oxidant. 4,5,6,7-Tetramethyl-1H-benzimidazole also acts as a catalyst by facilitating the reaction between organic compounds, such as the reaction between aldehydes and amines to form imines. The mechanism of this reaction involves the coordination of 4,5,6,7-Tetramethyl-1H-benzimidazole with the reactants, which lowers the activation energy of the reaction. 4,5,6,7-Tetramethyl-1H-benzimidazole acts as a ligand for metal complexes by coordinating with a metal ion to form a stable complex. The mechanism of this reaction involves the coordination of 4,5,6,7-Tetramethyl-1H-benzimidazole with the metal ion through its nitrogen atoms.

Biochemical And Physiological Effects

4,5,6,7-Tetramethyl-1H-benzimidazole has no known biochemical or physiological effects on living organisms.

Advantages And Limitations For Lab Experiments

The advantages of using 4,5,6,7-Tetramethyl-1H-benzimidazole in lab experiments include its high sensitivity and selectivity as a redox indicator, its ability to catalyze a wide range of organic reactions, and its ability to coordinate with a variety of metal ions. The limitations of using 4,5,6,7-Tetramethyl-1H-benzimidazole in lab experiments include its potential toxicity and its limited solubility in water.

Future Directions

For the use of 4,5,6,7-Tetramethyl-1H-benzimidazole in scientific research include the development of new synthesis methods for 4,5,6,7-Tetramethyl-1H-benzimidazole and its derivatives, the study of 4,5,6,7-Tetramethyl-1H-benzimidazole as a potential drug target for the treatment of diseases, and the investigation of 4,5,6,7-Tetramethyl-1H-benzimidazole as a potential biomarker for the detection of oxidative stress in living organisms.
In conclusion, 4,5,6,7-Tetramethyl-1H-benzimidazole is a versatile compound with a wide range of scientific research applications. Its unique properties make it a valuable tool for the detection of oxidants, the synthesis of organic compounds, and the study of coordination chemistry. Further research on 4,5,6,7-Tetramethyl-1H-benzimidazole and its derivatives may lead to new discoveries in the fields of chemistry, biochemistry, and medicine.

Synthesis Methods

4,5,6,7-Tetramethyl-1H-benzimidazole can be synthesized through several methods, including the reaction of o-phenylenediamine with formaldehyde and methyl alcohol, the reaction of o-phenylenediamine with paraformaldehyde and methyl alcohol, and the reaction of o-phenylenediamine with methyl alcohol and dimethyl sulfate. The most common method for the synthesis of 4,5,6,7-Tetramethyl-1H-benzimidazole is the reaction of o-phenylenediamine with formaldehyde and methyl alcohol under acidic conditions.

Scientific Research Applications

4,5,6,7-Tetramethyl-1H-benzimidazole is widely used in scientific research as a redox indicator in the detection of hydrogen peroxide and other oxidants. 4,5,6,7-Tetramethyl-1H-benzimidazole is also used as a catalyst in the synthesis of organic compounds, such as the synthesis of imines and benzimidazoles. Additionally, 4,5,6,7-Tetramethyl-1H-benzimidazole is used as a ligand for metal complexes in the study of coordination chemistry.

properties

CAS RN

106148-67-8

Product Name

4,5,6,7-Tetramethyl-1H-benzimidazole

Molecular Formula

C11H14N2

Molecular Weight

174.24 g/mol

IUPAC Name

4,5,6,7-tetramethyl-1H-benzimidazole

InChI

InChI=1S/C11H14N2/c1-6-7(2)9(4)11-10(8(6)3)12-5-13-11/h5H,1-4H3,(H,12,13)

InChI Key

DNTYIZWXLLFMLJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=C2C(=C1C)NC=N2)C)C

Canonical SMILES

CC1=C(C(=C2C(=C1C)NC=N2)C)C

synonyms

1H-Benzimidazole,4,5,6,7-tetramethyl-(9CI)

Origin of Product

United States

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